molecular formula C9H9N3OS B13810790 Acetamide,2-amino-N-2-benzothiazolyl-

Acetamide,2-amino-N-2-benzothiazolyl-

Cat. No.: B13810790
M. Wt: 207.25 g/mol
InChI Key: VTUCNAXTBDDCBO-UHFFFAOYSA-N
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Description

Acetamide,2-amino-N-2-benzothiazolyl- is a compound that belongs to the class of benzothiazoles, which are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This compound is known for its significant biological and pharmaceutical activities, making it a subject of interest in various fields of scientific research .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetamide,2-amino-N-2-benzothiazolyl- typically involves the condensation of 2-aminobenzenethiol with acyl chlorides or acids, followed by cyclization. This process can be carried out under various conditions, including the use of catalysts and solvents to optimize the yield and purity of the product .

Industrial Production Methods

In industrial settings, the production of benzothiazole derivatives, including Acetamide,2-amino-N-2-benzothiazolyl-, often employs green chemistry principles. This includes the use of environmentally friendly reagents and solvents, as well as energy-efficient processes such as microwave irradiation and one-pot multicomponent reactions .

Chemical Reactions Analysis

Types of Reactions

Acetamide,2-amino-N-2-benzothiazolyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include acids, bases, and organic solvents. The conditions often involve controlled temperatures and pressures to ensure the desired reaction pathway and product formation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Acetamide,2-amino-N-2-benzothiazolyl- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Acetamide,2-amino-N-2-benzothiazolyl- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, disrupt cellular processes, and induce apoptosis in cancer cells. These effects are mediated through its binding to specific receptors and proteins, leading to downstream signaling events .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Acetamide,2-amino-N-2-benzothiazolyl- include other benzothiazole derivatives such as:

Uniqueness

What sets Acetamide,2-amino-N-2-benzothiazolyl- apart from these similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry .

Properties

Molecular Formula

C9H9N3OS

Molecular Weight

207.25 g/mol

IUPAC Name

2-amino-N-(1,3-benzothiazol-2-yl)acetamide

InChI

InChI=1S/C9H9N3OS/c10-5-8(13)12-9-11-6-3-1-2-4-7(6)14-9/h1-4H,5,10H2,(H,11,12,13)

InChI Key

VTUCNAXTBDDCBO-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CN

Origin of Product

United States

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